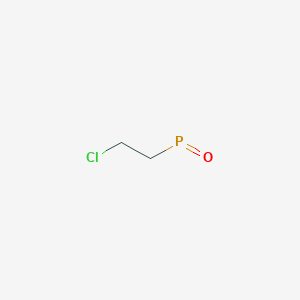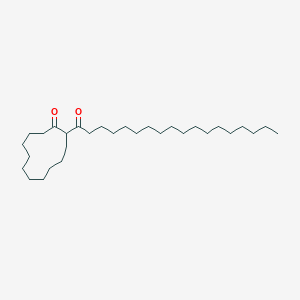![molecular formula C21H25ClN2O B14327442 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one CAS No. 106371-21-5](/img/structure/B14327442.png)
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, as well as a butan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one can be achieved through a multi-step process. One common method involves the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with 2-bromopropanoyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties
作用機序
The mechanism of action of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with higher affinity for histamine receptors.
Hydroxyzine: A precursor to cetirizine, also used as an antihistamine
Uniqueness
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is unique due to its specific substitution pattern on the piperazine ring and the presence of a butan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
106371-21-5 |
|---|---|
分子式 |
C21H25ClN2O |
分子量 |
356.9 g/mol |
IUPAC名 |
4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butan-2-one |
InChI |
InChI=1S/C21H25ClN2O/c1-17(25)11-12-23-13-15-24(16-14-23)21(18-5-3-2-4-6-18)19-7-9-20(22)10-8-19/h2-10,21H,11-16H2,1H3 |
InChIキー |
LFBYTCQTPMEPFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
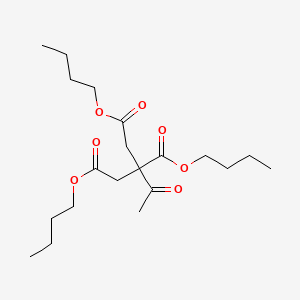
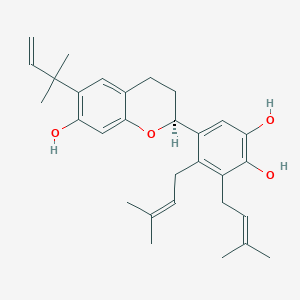
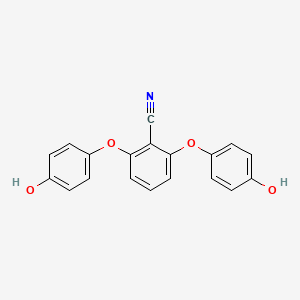

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
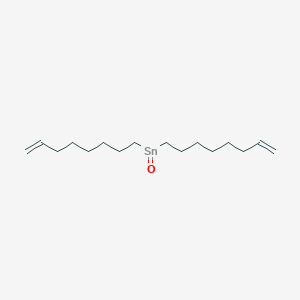

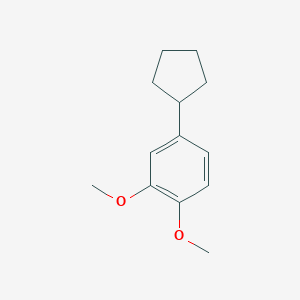


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
